

Application Notes and Protocols for Amino-PEG27-amine in Hydrogel Formation

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Compound of Interest

Compound Name: Amino-PEG27-amine

Cat. No.: B2677397

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG27-amine is a bifunctional, hydrophilic polyethylene glycol (PEG) linker containing primary amine groups at both ends of a 27-unit ethylene glycol chain. This linear molecule is a versatile building block for the formation of biocompatible and biodegradable hydrogels. The PEG backbone imparts protein resistance, reduces immunogenicity, and enhances solubility, making it an ideal material for various biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2][3] The terminal amine groups provide reactive sites for a variety of crosslinking chemistries, allowing for the formation of hydrogels with tunable physical and chemical properties.[4]

This document provides detailed application notes and protocols for the use of **Amino-PEG27-amine** in hydrogel formation, tailored for researchers, scientists, and drug development professionals.

Applications

Hydrogels derived from **Amino-PEG27-amine** are well-suited for a range of applications owing to their biocompatibility, tunable properties, and ability to encapsulate and deliver therapeutic molecules.

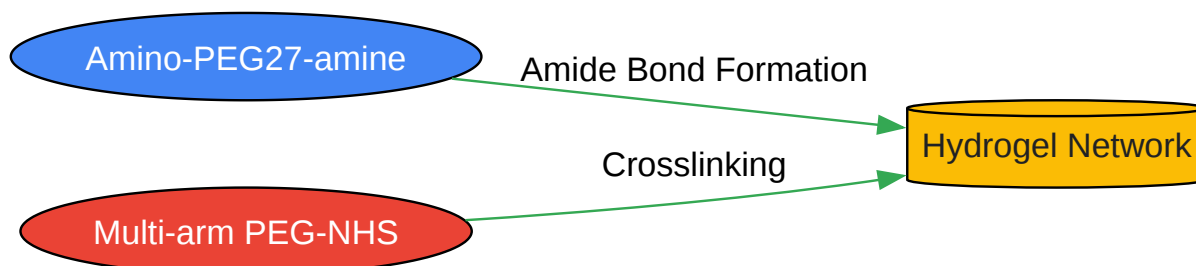
- **Controlled Drug Delivery:** The porous network of the hydrogel can be tailored to control the release kinetics of encapsulated small molecules, peptides, proteins, and nanoparticles.[5] The release mechanism is often a combination of diffusion through the hydrogel mesh and degradation of the hydrogel matrix.
- **Tissue Engineering:** These hydrogels can serve as three-dimensional scaffolds that mimic the extracellular matrix, providing a hydrated and supportive environment for cell growth, proliferation, and differentiation. The bio-inert nature of PEG minimizes non-specific cell adhesion, allowing for the incorporation of specific cell-adhesive ligands to direct cellular behavior.
- **Wound Healing:** The hydrogel can act as a dressing that maintains a moist environment, promotes healing, and can be loaded with antimicrobial or anti-inflammatory agents for localized delivery.
- **3D Cell Culture:** The ability to encapsulate cells within the hydrogel matrix in a highly hydrated, tissue-like environment makes these materials excellent for in vitro 3D cell culture models.

Hydrogel Formation Chemistry

The primary amine groups of **Amino-PEG27-amine** can be crosslinked using a variety of chemical reactions. The choice of crosslinker and reaction chemistry is critical in determining the final properties of the hydrogel.

Crosslinking with N-hydroxysuccinimide (NHS) Esters

A common and efficient method for forming hydrogels is the reaction of the amine groups on **Amino-PEG27-amine** with multi-arm PEG molecules functionalized with NHS esters. The NHS ester reacts with the primary amine to form a stable amide bond.

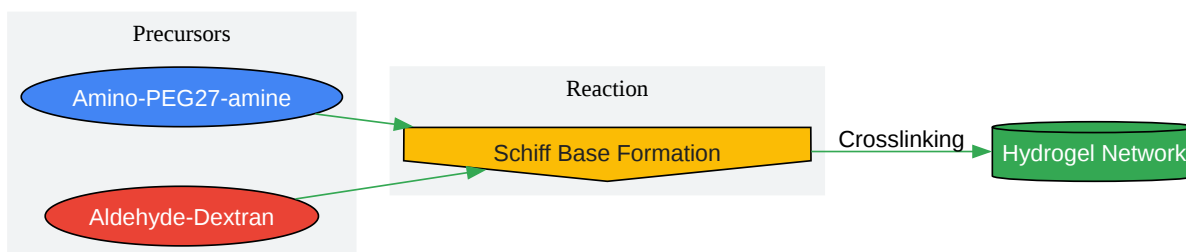


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Caption: Hydrogel formation via reaction of **Amino-PEG27-amine** with a multi-arm PEG-NHS crosslinker.

Crosslinking with Aldehyde-Functionalized Polymers

The amine groups can react with aldehyde groups on other polymers, such as dextran aldehyde, to form a Schiff base, which can be further reduced to a more stable amine linkage. This reaction is often used for in situ hydrogel formation.



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Caption: Schiff base formation between **Amino-PEG27-amine** and an aldehyde-functionalized polymer.

Quantitative Data on Hydrogel Properties

The physical properties of hydrogels are critical for their application. The following tables summarize representative quantitative data for hydrogels formed from long-chain linear diamino-PEGs with various crosslinkers. While specific data for **Amino-PEG27-amine** is limited in the literature, these values from similar molecular weight PEGs provide a strong indication of the expected properties.

Table 1: Swelling Properties of PEG-Diamine Hydrogels

PEG MW (kDa)	Crosslinker	Polymer Conc. (wt%)	Swelling Ratio (q)	Reference
3.4	PEGDA	10	15-20	
6	PEGDA	10	~25	
10	PEGDA	10	~30	
20	PEGDA	10	>40	

Swelling ratio (q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel.

Table 2: Mechanical Properties of PEG-Diamine Hydrogels

PEG MW (kDa)	Crosslinker	Polymer Conc. (wt%)	Compressive Modulus (kPa)	Reference
3.4	DTT	15	~100-200	
8	DTT	15	~50-100	
12	DTT	15	~20-50	
10	PEG-4-Acrylate	10	~20	
20	PEG-4-Acrylate	10	~10	

Table 3: Drug Release Kinetics from PEG-based Hydrogels

Model Drug	PEG MW (kDa)	Hydrogel System	Release Time	Reference
Bovine Serum Albumin (BSA)	10	PEG-SH/PEG-OPSS	~4 hours	
Immunoglobulin G (IgG)	10	PEG-SH/PEG-OPSS	~10 hours	
40 nm Nanoparticles	10	PEG-SH/PEG-OPSS	>24 hours	
BSA	Not specified	PEGDA	Days to weeks	

Experimental Protocols

Protocol 1: Hydrogel Formation using a Multi-Arm PEG-NHS Crosslinker

This protocol describes the formation of a hydrogel by reacting **Amino-PEG27-amine** with a 4-arm PEG-NHS.

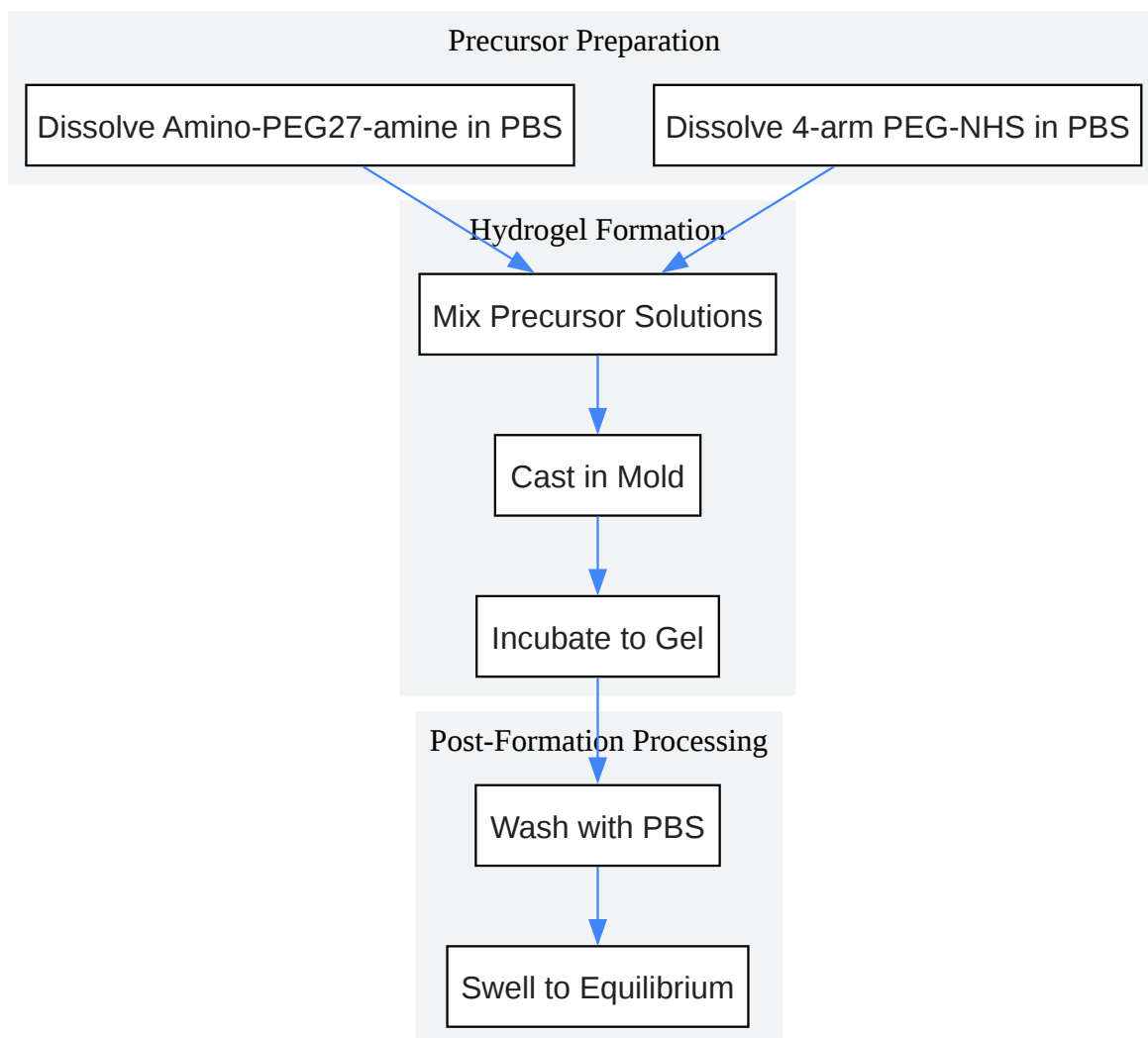
Materials:

- **Amino-PEG27-amine**
- 4-arm PEG-succinimidyl glutarate (4-arm PEG-SG) or similar NHS-functionalized PEG
- Phosphate-buffered saline (PBS), pH 7.4
- Sterile, RNase/DNase-free water

Procedure:

- Prepare Precursor Solutions:
 - Dissolve **Amino-PEG27-amine** in PBS to the desired concentration (e.g., 10% w/v).

- Dissolve the 4-arm PEG-NHS crosslinker in a separate vial of PBS to the desired concentration (e.g., 10% w/v). The molar ratio of NHS groups to amine groups should be optimized, but a 1:1 ratio is a good starting point.
- Hydrogel Formation:
 - Quickly mix the **Amino-PEG27-amine** solution and the 4-arm PEG-NHS solution in a 1:1 volume ratio.
 - Pipette the mixed solution into a mold of the desired shape (e.g., a petri dish, a custom-made mold).
 - Allow the solution to gel at room temperature or 37°C. Gelation time will vary depending on the concentration and reactivity of the precursors but is typically in the range of minutes.
- Washing and Swelling:
 - Once the hydrogel has formed, gently wash it with an excess of PBS to remove any unreacted precursors.
 - Allow the hydrogel to swell in PBS to equilibrium, typically for 24 hours.



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Caption: Experimental workflow for hydrogel formation using an NHS-ester crosslinker.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Materials:

- Formed hydrogel

- Deionized water or PBS
- Analytical balance
- Lyophilizer or vacuum oven

Procedure:

- After reaching equilibrium swelling in PBS (from Protocol 1), carefully remove the hydrogel and blot away excess surface water.
- Weigh the swollen hydrogel (W_s).
- Freeze the hydrogel at -80°C and then lyophilize until all water has been removed. Alternatively, dry the hydrogel in a vacuum oven at a low temperature until a constant weight is achieved.
- Weigh the dry hydrogel (W_d).
- Calculate the swelling ratio (q) using the formula: $q = W_s / W_d$.

Protocol 3: In Vitro Drug Release Study

Materials:

- Drug-loaded hydrogel
- Release buffer (e.g., PBS at 37°C)
- Shaking incubator or water bath
- Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Prepare a drug-loaded hydrogel by adding the drug to one of the precursor solutions before mixing.
- Place the drug-loaded hydrogel in a known volume of release buffer.

- Incubate at 37°C with gentle agitation.
- At predetermined time points, collect a sample of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
- Quantify the concentration of the drug in the collected samples.
- Calculate the cumulative percentage of drug released over time.

Conclusion

Amino-PEG27-amine is a valuable and versatile polymer for the creation of hydrogels for a wide array of biomedical applications. By selecting the appropriate crosslinking chemistry and reaction conditions, researchers can fabricate hydrogels with tailored properties to meet the specific demands of their application, from controlled drug delivery to advanced tissue engineering scaffolds. The protocols provided herein offer a starting point for the successful implementation of **Amino-PEG27-amine** in hydrogel-based research and development.

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